2,4-Dichloro-1-[2-(phenylsulfanyl)ethoxy]benzene
Overview
Description
2,4-Dichloro-1-[2-(phenylsulfanyl)ethoxy]benzene, also known as sulcotrione, is a post-emergent herbicide used to control broadleaf and grassy weeds in maize and other crops. It has a molecular formula of C14H12Cl2OS and a molecular weight of 299.22 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with two chlorine atoms and one [2-(phenylsulfanyl)ethoxy] group attached . The exact 3D structure is not provided in the search results.Scientific Research Applications
Reaction Mechanisms and Derivatives
- Research has explored the reaction mechanisms involving compounds structurally similar to 2,4-Dichloro-1-[2-(phenylsulfanyl)ethoxy]benzene. For example, Potkin et al. (2001) studied the reaction of 4-ethoxy-2-(2,3,3-trichloro-1-nitro-2-propenylidene)benzazetine with methyl- and phenyllithium, leading to the formation of compounds with partially substituted chlorine atoms. This reaction demonstrates the potential for manipulating chloro- and nitro-substituted benzene derivatives in organic synthesis (Potkin, Knizhnikov, Yanuchok, & Kaberdin, 2001).
Cyclization and Molecular Structure Analysis
- Kitamura et al. (1994) investigated the electrophilic addition of phenyl-substituted alkynes, leading to the formation of phenyl-1-benzothiophenium salts. This research highlights the potential for intramolecular cyclization in compounds related to this compound, which could be relevant in synthesizing complex organic molecules (Kitamura, Takachi, Miyaji, Kawasato, & Taniguchi, 1994).
Chemical Synthesis and Catalysis
- The use of related compounds in chemical synthesis and catalysis is demonstrated by Karimi-Jaberi et al. (2012), who used a benzene derivative as a catalyst in synthesizing arylmethylene compounds. This research indicates the potential for derivatives of this compound to act as catalysts in organic reactions (Karimi-Jaberi, Pooladian, Moradi, & Ghasemi, 2012).
Molecular Structures and Crystallography
- Vasanthi et al. (2014) analyzed the crystal structure of a compound containing an ethoxyphenyl group, similar to the structure of this compound. Such studies are important for understanding the molecular and crystal structures of complex organic compounds (Vasanthi, Jonathan, Elizhlarasi, Revathi, & Usha, 2014).
Properties
IUPAC Name |
2,4-dichloro-1-(2-phenylsulfanylethoxy)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2OS/c15-11-6-7-14(13(16)10-11)17-8-9-18-12-4-2-1-3-5-12/h1-7,10H,8-9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLLWONHIOFVUDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCOC2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001256177 | |
Record name | 2,4-Dichloro-1-[2-(phenylthio)ethoxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001256177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338792-75-9 | |
Record name | 2,4-Dichloro-1-[2-(phenylthio)ethoxy]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338792-75-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichloro-1-[2-(phenylthio)ethoxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001256177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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